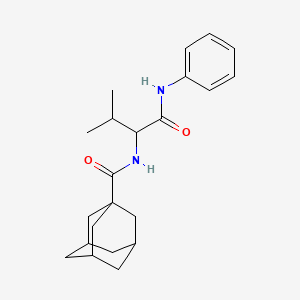
2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” could potentially involve similar methods, although specific synthesis procedures for this compound were not found in the available literature.Molecular Structure Analysis
The molecular structure of “2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide” would likely involve an adamantane core with various functional groups attached. Adamantane is a tricyclic cage compound of C10H16 formula . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiviral and antimicrobial potential of this compound. Its unique structure, combining adamantane and amide moieties, suggests promising activity against viruses and bacteria. Investigating its mechanism of action and efficacy against specific pathogens is crucial for potential therapeutic applications .
Antiviral and Antimicrobial Properties
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Adamantane derivatives have been known to interact with a variety of biological targets, including viral proteins and cellular receptors .
Mode of Action
Adamantane derivatives are generally known for their ability to interact with their targets and induce changes in their function .
Biochemical Pathways
Adamantane derivatives have been shown to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .
Result of Action
Adamantane derivatives have been shown to have various effects, including antiviral activity .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of adamantane derivatives .
Eigenschaften
IUPAC Name |
N-(1-anilino-3-methyl-1-oxobutan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,14-17,19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWMDSYESUYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantanylcarbonylamino)-3-methyl-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)
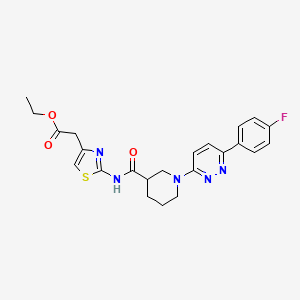
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)
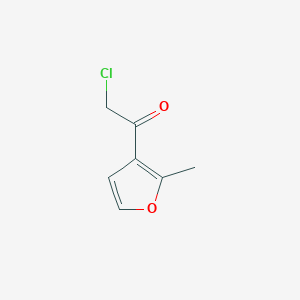
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)
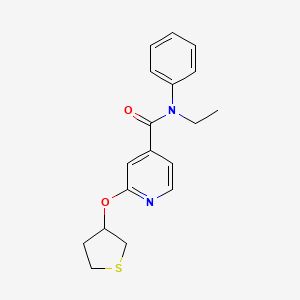
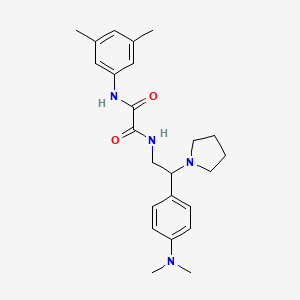
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)
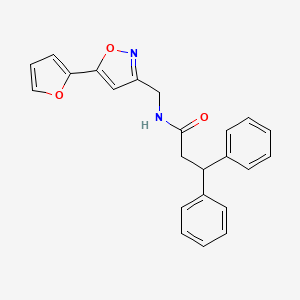
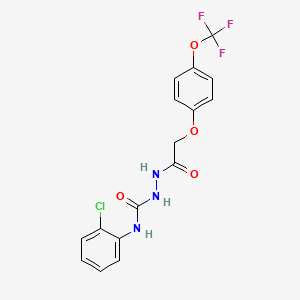
![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)